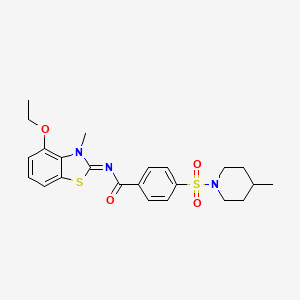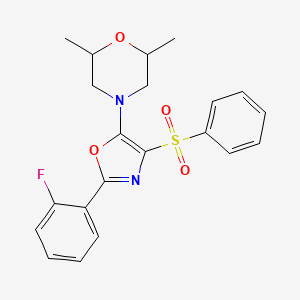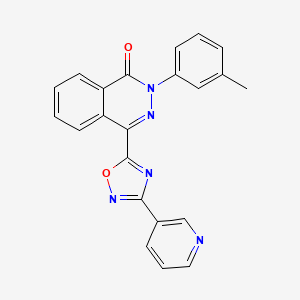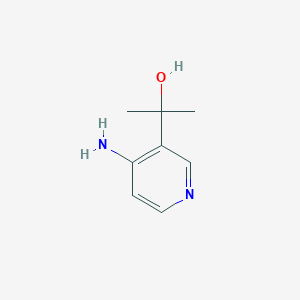
4-Methylbenzylidene-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzylidene-4-methylaniline is a chemical compound with the formula C15H15N . It is also known by other names such as 4-Methyl-N-[(4-methylphenyl)methylidene]aniline, (p-Methylbenzylidene)-(4-methylphenyl)-amine, and p-Toluidine, N-(p-methylbenzylidene) .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzylidene-4-methylaniline can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylbenzylidene-4-methylaniline is 209.2863 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Conformational Studies
Research on N-(4-methylbenzylidene)-4-methylaniline reveals insights into conformational changes in crystals. X-ray diffraction analyses at various temperatures show dynamic disorder due to a conformational change involving pedal motion in crystals, contributing to our understanding of molecular dynamics in solid states (Harada, Harakawa, & Ogawa, 2004).
Dielectric Properties
A study on the dielectric properties of the 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4’-methylaniline system reveals significant findings. This research highlights how different concentrations of N-(4-n-butyloxybenzylidene)-4’-methylaniline additives affect the dielectric properties of 4-n-pentyloxybenzoic acid, contributing to the field of material science and electronics (Syrbu et al., 2021).
Torsional Vibration and Bond Length Analysis
The study of N-benzylideneanilines, including N-(4-methylbenzylidene)-4-methylaniline, focuses on the torsional vibration and central bond length. This research, through X-ray diffraction analyses, contributes to the understanding of molecular structure and dynamics, particularly the C=N bond length and its temperature dependence (Harada, Harakawa, & Ogawa, 2004).
Photophysics and UV Filter Analysis
A photophysical study of 4-Methylbenzylidene camphor, a related compound, provides insight into its behavior as a UV filter. This research uses CASPT2 and CASSCF methods to understand the spectroscopic properties, geometric and electronic structures, conical intersections, and excited-state deactivation channels. It contributes to the field of sunscreen and personal care product development (Fang et al., 2018).
Environmental Impact Studies
Studies on the environmental impact of 4-Methylbenzylidene-camphor (4-MBC), a related UV filter, include its effects on aquatic ecosystems and biota. These studies provide essential data on the environmental and ecological implications of such compounds in water bodies and their potential endocrine-disrupting effects (Buser et al., 2005).
Propriétés
IUPAC Name |
N,1-bis(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMIOABGTREIHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16979-20-7 |
Source


|
| Record name | N-(4-METHYLBENZYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2402572.png)
![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)



